(4-(1H-pyrrol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule featuring a pyrrole ring, a phenyl group, a pyrrolidine ring, and a dimethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole using a suitable reducing agent like lithium aluminum hydride.
Introduction of the Dimethylpyrimidinyl Group: This step involves the nucleophilic substitution reaction where the pyrrolidine derivative reacts with 4,6-dimethylpyrimidine in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrrolidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies on similar compounds have shown potential in inhibiting enzymes or interacting with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with specific proteins or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.
Mechanism of Action
The mechanism by which (4-(1H-pyrrol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets could include proteins involved in cell signaling pathways, enzymes in metabolic pathways, or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)methanone: Lacks the pyrrolidine and dimethylpyrimidinyl groups, making it less complex.
(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone:
Uniqueness
The uniqueness of (4-(1H-pyrrol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone lies in its combination of multiple functional groups, which provides a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a pyrrolidine ring connected to a phenyl group and a pyrimidine moiety.
- Functional Groups : The presence of a methanone group and an ether linkage enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrrolidine and pyrimidine rings have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study on related compounds demonstrated that they effectively inhibited the growth of A431 vulvar epidermal carcinoma cells, suggesting that our compound may also possess similar anticancer efficacy .
Antimicrobial Properties
The biological activity of the compound extends to antimicrobial effects. Research indicates that pyrimidine derivatives can exhibit inhibitory activity against a range of bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or protein function.
Table 1: Summary of Antimicrobial Activity
Compound | Target Organism | Activity |
---|---|---|
Compound A | E. coli | Inhibitory |
Compound B | S. aureus | Inhibitory |
Compound C | P. aeruginosa | Moderate |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways related to inflammation and cell survival.
- Molecular Docking Studies : Computational studies suggest that the compound has favorable binding affinities for targets involved in cancer progression and microbial resistance.
Toxicological Profile
Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate low toxicity levels for related pyrrolidine derivatives, with no significant adverse effects observed in animal models .
Table 2: Toxicity Assessment Results
Compound | LD50 (mg/kg) | Observations |
---|---|---|
Compound A | >2000 | No lethality |
Compound B | >1500 | Mild side effects |
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-13-16(2)23-21(22-15)27-19-9-12-25(14-19)20(26)17-5-7-18(8-6-17)24-10-3-4-11-24/h3-8,10-11,13,19H,9,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHBWOGSSBMAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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